molecular formula C14H11Cl2NO2 B11940331 N-(2,6-dichlorophenyl)-3-methoxybenzamide

N-(2,6-dichlorophenyl)-3-methoxybenzamide

Cat. No.: B11940331
M. Wt: 296.1 g/mol
InChI Key: HWHWKIBZNCDDSK-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-3-methoxybenzamide is an organic compound characterized by the presence of a benzamide group substituted with 2,6-dichlorophenyl and 3-methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-3-methoxybenzamide typically involves the reaction of 2,6-dichloroaniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-(2,6-dichlorophenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The presence of the dichlorophenyl group enhances its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-indolinone
  • N-(2,6-dichlorophenyl)-benzenesulfonamide
  • N-(2,4-dichlorophenyl)-2-chloroacetamide

Uniqueness

N-(2,6-dichlorophenyl)-3-methoxybenzamide is unique due to the presence of both dichlorophenyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-10-5-2-4-9(8-10)14(18)17-13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

HWHWKIBZNCDDSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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